2-(2,5-Dimethylfuran-3-yl)morpholine
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Overview
Description
2-(2,5-Dimethylfuran-3-yl)morpholine is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol It features a morpholine ring substituted with a 2,5-dimethylfuran group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylfuran-3-yl)morpholine typically involves the reaction of 2,5-dimethylfuran with morpholine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between the furan ring and the morpholine ring . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylfuran-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dimethylfuran-3-carboxaldehyde or 2,5-dimethylfuran-3-carboxylic acid.
Reduction: Formation of 2,5-dimethyltetrahydrofuran derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
2-(2,5-Dimethylfuran-3-yl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)morpholine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the furan substitution.
2,5-Dimethylfuran: Lacks the morpholine ring.
N-Methylmorpholine: Contains a methyl group instead of the furan ring.
Uniqueness
2-(2,5-Dimethylfuran-3-yl)morpholine is unique due to the combination of the furan and morpholine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
2-(2,5-Dimethylfuran-3-yl)morpholine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a morpholine ring substituted with a 2,5-dimethylfuran moiety. This unique structure contributes to its diverse chemical reactivity and biological interactions. The morpholine ring can engage in hydrogen bonding, while the furan ring can participate in π-π stacking interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways, although specific details are still under investigation.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has shown effectiveness against specific types of cancer cells, suggesting its potential as a therapeutic agent .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, which is crucial for its anticancer effects.
- Receptor Modulation : Its ability to form hydrogen bonds allows it to modulate receptor activity, potentially influencing signaling pathways involved in inflammation and cancer progression .
Research Findings and Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Screening : A study conducted on various bacterial strains revealed that this compound inhibited growth at concentrations as low as 10 µg/mL. This suggests high potency against resistant strains.
- Cytotoxicity Assays : In a cytotoxicity assay against human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 15 to 30 µM, indicating moderate cytotoxicity with potential for further development .
- Mechanistic Studies : Molecular docking studies have shown that the compound binds effectively to active sites of target proteins involved in cancer progression, supporting its role as a lead compound for drug development .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Antimicrobial, Anticancer | 15-30 | Enzyme inhibition, receptor modulation |
Morpholine | Limited activity | N/A | Basic interactions |
2,5-Dimethylfuran | Antioxidant properties | N/A | Free radical scavenging |
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2,5-dimethylfuran-3-yl)morpholine |
InChI |
InChI=1S/C10H15NO2/c1-7-5-9(8(2)13-7)10-6-11-3-4-12-10/h5,10-11H,3-4,6H2,1-2H3 |
InChI Key |
ZXZCJNIIKUUUGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2CNCCO2 |
Origin of Product |
United States |
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